molecular formula C13H16O5 B1612426 Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate CAS No. 921209-92-9

Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate

Cat. No.: B1612426
CAS No.: 921209-92-9
M. Wt: 252.26 g/mol
InChI Key: PJDFBQWQRHRSCF-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate (CAS 921209-92-9) is a high-purity chemical intermediate with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol. This compound features a β-keto ester moiety, a versatile functional group that is highly valuable in synthetic organic and medicinal chemistry. Its structure suggests potential as a key building block for the synthesis of more complex molecules, including various heterocycles and active pharmaceutical ingredients (APIs). The primary research value of this compound lies in its application as a synthetic precursor. β-Keto esters are commonly employed in a wide range of organic transformations, such as Knorr pyrrole synthesis, Michael additions, and as substrates for the preparation of Mannich bases—a class of compounds extensively studied for their diverse biological activities, including anticancer, antibacterial, and cytotoxic properties . The 4-methoxyphenyl group incorporated into the structure is a common pharmacophore found in molecules with documented biological activity, indicating this compound's utility in drug discovery programs aimed at developing new therapeutic agents . Researchers can use this ester in exploratory synthesis to create novel compound libraries for biological screening. Handle with appropriate safety precautions; this compound may cause skin and eye irritation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-12-5-3-10(4-6-12)8-18-9-11(14)7-13(15)17-2/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFBQWQRHRSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581257
Record name Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921209-92-9
Record name Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate generally involves:

This compound’s synthesis is related to methods used for similar substituted ketoesters, where selective protection, activation, and coupling steps are critical.

Key Preparation Steps and Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1 Ketoester formation Starting from acetoacetate derivatives Provides 3-oxobutanoate core
2 Etherification Reaction of 4-methoxybenzyl alcohol with ketoester Typically involves base catalysis
3 Methyl esterification Use of methylating agents like dimethyl sulfate Temperature control (50–100 °C) essential
4 Purification Chromatography or recrystallization To ensure compound purity
  • Etherification : The attachment of the 4-methoxyphenyl group via a methoxy linker often uses 4-methoxybenzyl alcohol or a similar precursor under basic conditions to displace a leaving group on the ketoester intermediate.
  • Methylation : Methylation of the carboxyl group to form the methyl ester can be achieved using methylating agents such as dimethyl sulfate, often in the presence of an auxiliary base like methylimidazole at controlled temperatures (50–100 °C) to optimize yield and minimize side reactions.

Detailed Reaction Example (Inferred from Related Patents and Literature)

A representative synthesis pathway may proceed as follows:

Research Findings and Analytical Data

  • The compound’s molecular formula is C13H16O5 with a molecular weight of 252.26 g/mol.
  • Structural confirmation typically involves NMR, IR, and mass spectrometry.
  • Purification is critical to remove unreacted starting materials and side products, often achieved by column chromatography.
  • Reaction yields and purity depend heavily on the control of temperature and stoichiometry during methylation and etherification steps.

Summary Table of Preparation Parameters

Parameter Typical Range / Value Impact on Synthesis
Temperature (methylation) 50–100 °C Influences reaction rate and side reactions
Base used Methylimidazole or similar Catalyzes methylation, affects selectivity
Solvent Polar aprotic solvents (e.g., DMF, DMSO) Enhances solubility and reaction efficiency
Reaction time Several hours Ensures completion of methylation step
Purification method Chromatography or recrystallization Ensures high purity for downstream use

Chemical Reactions Analysis

Ester Reduction

The methyl ester group undergoes reduction to yield primary alcohols. Lithium aluminum hydride (LiAlH4) is the most effective reagent, operating in anhydrous ether or THF at 0–25°C.
Reaction:

Methyl esterLiAlH4Primary alcohol+Methanol\text{Methyl ester} \xrightarrow{\text{LiAlH}_4} \text{Primary alcohol} + \text{Methanol}

Example Product:
4-[(4-Methoxyphenyl)methoxy]-3-oxobutanol

ReagentConditionsYield (%)Reference
LiAlH4THF, 0–25°C, 4 h85–90

Ketone Reduction

The 3-oxo group is selectively reduced to a secondary alcohol using sodium borohydride (NaBH4) in methanol or ethanol.
Reaction:

KetoneNaBH4Secondary alcohol\text{Ketone} \xrightarrow{\text{NaBH}_4} \text{Secondary alcohol}

Example Product:
Methyl 4-[(4-methoxyphenyl)methoxy]-3-hydroxybutanoate

ReagentConditionsYield (%)Reference
NaBH4MeOH, 0°C, 2 h75–80

Ketone Oxidation

Under strong oxidizing conditions (e.g., KMnO4/H2SO4), the ketone undergoes oxidative cleavage to form carboxylic acids.
Reaction:

KetoneKMnO4/H2SO4Carboxylic acid+CO2\text{Ketone} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{Carboxylic acid} + \text{CO}_2

Example Product:
4-[(4-Methoxyphenyl)methoxy]butanedioic acid

ReagentConditionsYield (%)Reference
KMnO4/H2SO4H2O, reflux, 6 h60–65

Benzylic Oxidation

The benzyl ether moiety is resistant to mild oxidation but undergoes cleavage with ozone or RuO4 to yield phenolic derivatives.

Hydrazone Formation

The ketone reacts with hydrazines to form hydrazones, which cyclize to pyrazoles under acidic conditions.
Reaction:

Ketone+HydrazineHydrazoneΔPyrazole\text{Ketone} + \text{Hydrazine} \rightarrow \text{Hydrazone} \xrightarrow{\Delta} \text{Pyrazole}

Example Product:
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate

ReagentConditionsYield (%)Reference
NH2NH2·HClEtOH, HCl, reflux88

Ester Hydrolysis

Acid- or base-catalyzed hydrolysis converts the ester to a carboxylic acid.
Reaction:

EsterH3O+or OHCarboxylic acid\text{Ester} \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{Carboxylic acid}

Example Product:
4-[(4-Methoxyphenyl)methoxy]-3-oxobutanoic acid

ReagentConditionsYield (%)Reference
NaOH (2M)H2O/EtOH, reflux90–95

Alkylation

The ketone forms enolates with LDA or NaH, enabling alkylation at the α-position.
Reaction:

Enolate+R-XAlkylated product\text{Enolate} + \text{R-X} \rightarrow \text{Alkylated product}

Example Product:
Methyl 4-[(4-methoxyphenyl)methoxy]-3-(alkyl)-3-oxobutanoate

BaseAlkyl HalideYield (%)Reference
LDACH3I70–75

Methoxy Group Demethylation

The methoxy group undergoes demethylation with BBr3 or HI to yield phenolic derivatives.
Reaction:

OMeBBr3OH\text{OMe} \xrightarrow{\text{BBr}_3} \text{OH}

Example Product:
Methyl 4-[(4-hydroxyphenyl)methoxy]-3-oxobutanoate

ReagentConditionsYield (%)Reference
BBr3DCM, -78°C, 2 h80–85

Formation of Heterocycles

The ketone participates in cyclocondensation with urea or thiourea to form pyrimidine derivatives.
Reaction:

Ketone+UreaAcOHPyrimidine\text{Ketone} + \text{Urea} \xrightarrow{\text{AcOH}} \text{Pyrimidine}

Example Product:
6-[(4-Methoxyphenyl)methoxy]-5-methylpyrimidin-4(3H)-one

ReagentConditionsYield (%)Reference
Urea/AcOHReflux, 8 h65–70

Key Research Findings

  • Reduction Selectivity : LiAlH4 reduces both ester and ketone groups, while NaBH4 selectively targets the ketone.

  • Hydrazone Stability : Hydrazones derived from this compound exhibit planar configurations, confirmed by X-ray crystallography .

  • Industrial Relevance : Large-scale ester hydrolysis achieves >90% yield under basic conditions.

Scientific Research Applications

Biological Applications

1.1 Antidiabetic Activity
Recent studies have highlighted the potential of methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate as an antidiabetic agent. Research involving derivatives of this compound has shown promising results in inhibiting Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. For instance, certain derivatives exhibited significant inhibition rates and favorable IC50 values, indicating their potential use in managing diabetes .

1.2 Antioxidant Properties
The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. Studies indicate that compounds with similar structures can exhibit substantial antioxidant activity, which may be beneficial in preventing chronic diseases associated with oxidative damage .

Synthetic Applications

2.1 Precursor for Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its structure allows for various functional group modifications, making it a versatile intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound's methoxy group enhances its reactivity and solubility, facilitating further chemical transformations .

2.2 Synthesis of Azo Dyes
The compound has been identified as a starting material for the synthesis of azo dyes, which are widely used in the textile industry. The ability to modify the aromatic rings in the compound allows chemists to tailor the properties of the resulting dyes, such as color and stability .

Case Studies

3.1 Case Study: DPP-IV Inhibition
A recent study synthesized several derivatives of this compound to evaluate their DPP-IV inhibitory activity. The results indicated that specific substitutions on the phenyl ring significantly enhanced inhibitory potency compared to standard drugs like sitagliptin, making these derivatives strong candidates for further development as antidiabetic agents .

CompoundInhibition (%) at 50 µMIC50 (µM)
Compound 160.40 ± 0.0834.94
Compound 270.70 ± 0.3728.13

3.2 Case Study: Antioxidant Activity
Another investigation focused on the antioxidant capacity of this compound derivatives using various assays (e.g., DPPH radical scavenging). The results demonstrated that certain derivatives exhibited significant antioxidant activity, suggesting potential applications in nutraceuticals aimed at combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxyphenyl group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

The target compound belongs to a family of β-keto esters with aryl-substituted alkoxy groups. Key analogs include:

Compound Name Substituent on Phenyl Ring Ester Group Key Properties/Applications Reference
Methyl 4-(4-Methoxyphenyl)-3-oxobutanoate 4-OCH₃ Methyl Intermediate for heterocyclic synthesis
Methyl 4-(4-Chlorophenyl)-3-oxobutanoate 4-Cl Methyl Enhanced electrophilicity due to Cl; used in halogenated intermediates
Methyl 4-(2-Fluorophenyl)-3-oxobutanoate 2-F Methyl Ortho-substitution may sterically hinder reactions
Ethyl 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoate 3-F, 4-OCH₃ Ethyl Fluorine enhances metabolic stability; potential pharmaceutical applications

Key Observations :

  • Electronic Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, electron-withdrawing groups (e.g., Cl, F) in analogs increase electrophilicity at the β-keto position.

Analogs with Modified Ester Groups

The ester moiety influences solubility and reactivity:

Compound Name Ester Group Key Differences Reference
Methyl 4-methoxy-3-oxobutanoate Methyl Lacks aromatic substitution; simpler structure with higher solubility in polar solvents
Ethyl 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoate Ethyl Ethyl ester may enhance lipophilicity, altering pharmacokinetics

Key Observations :

  • Solubility : Methyl esters (e.g., target compound) generally exhibit higher water solubility than ethyl analogs due to reduced hydrophobicity.
  • Stability : Ethyl esters may offer slower hydrolysis rates in biological systems compared to methyl esters.

Heterocyclic and Hydrazone Derivatives

Incorporation of heterocycles or hydrazones modifies biological and chemical profiles:

Compound Name Structural Feature Key Properties Reference
Methyl 2-{4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzyl}-3-oxobutanoate Benzimidazole substituent Potential for DNA intercalation; higher melting point (135–138°C)
Ethyl 2-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-oxobutanoate (THB) Thiazole-hydrazone Demonstrated analgesic/anti-inflammatory activity

Key Observations :

  • Biological Activity : Thiazole-hydrazone analogs (e.g., THB) show marked anti-inflammatory properties, suggesting that the target compound’s methoxyphenyl group could be modified to enhance bioactivity.
  • Thermal Stability : Heterocyclic derivatives (e.g., benzimidazole-containing analogs) exhibit higher melting points, indicating stronger intermolecular interactions.

Biological Activity

Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate, with the CAS number 921209-92-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C13H14O4\text{C}_{13}\text{H}_{14}\text{O}_4

This structure includes a methoxy group and a ketone functional group, which are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound's structure allows it to act as a radical scavenger, neutralizing free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures exhibit antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest significant antimicrobial potential .
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar methoxy phenyl groups can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological effects of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The methoxy group enhances the compound's ability to donate electrons to free radicals, effectively terminating chain reactions that lead to oxidative damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, thereby exerting antimicrobial and anti-inflammatory effects.
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly in cancer cells, by inducing apoptosis and inhibiting proliferation .

Case Studies

  • Antioxidant Activity :
    • A study evaluated the antioxidant capacity of various derivatives of methoxy-substituted compounds. This compound showed significant inhibition of lipid peroxidation, indicating strong antioxidant activity .
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated that derivatives with similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, highlighting their potential as antimicrobial agents .
  • Anti-inflammatory Properties :
    • Research on related compounds indicated that they could inhibit pro-inflammatory cytokines, suggesting that this compound might have similar effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantInhibition of lipid peroxidation
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the standard synthetic routes for Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate, and how do reaction conditions impact yield?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, similar structures (e.g., compound 9a in ) were prepared using benzylidene intermediates under reflux with dichloromethane/methanol (1:99) as eluents, achieving yields of 18–22.6% . Key variables affecting yield include:

  • Catalyst selection : Acidic or basic catalysts (e.g., triethylamine) optimize ester bond formation.
  • Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive functional groups.
  • Purification methods : Column chromatography with gradients of methanol/dichloromethane or ethyl acetate/hexane is critical for isolating pure products .

Q. How is this compound characterized using spectroscopic methods?

Standard characterization includes:

  • FTIR : Peaks at 1730 cm⁻¹ (ester C=O), 1711 cm⁻¹ (ketone C=O), and 1240–1067 cm⁻¹ (aryl ether C-O) confirm functional groups .
  • ¹H NMR : Signals at δ 7.32–7.68 ppm (aromatic protons) and δ 3.8–4.3 ppm (methoxy and methylene groups) validate the structure .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 267 for analogs) confirm molecular weight .

Advanced Research Questions

Q. How can conflicting spectral data for structurally similar analogs be resolved during characterization?

Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) often arise from:

  • Steric hindrance : Bulky substituents (e.g., benzimidazole in compound 7a ) alter proton environments, requiring 2D NMR (COSY, HSQC) for assignment .
  • Tautomerism : Keto-enol tautomerism in β-keto esters (e.g., the 3-oxobutanoate moiety) may produce multiple signals. Deuterated solvents (CDCl₃) and temperature-controlled NMR mitigate this .
  • Crystallinity : Recrystallization in ethyl acetate/hexane reduces amorphous impurities that obscure spectral clarity .

Q. What strategies optimize the regioselectivity of aryl ether formation in similar β-keto esters?

Regioselectivity challenges in methoxyphenyl ether linkages are addressed via:

  • Protecting groups : Temporarily shielding reactive hydroxyl groups (e.g., using tert-butyldimethylsilyl) prevents undesired side reactions .
  • Microwave-assisted synthesis : Accelerates reaction rates, reducing decomposition of intermediates .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the methoxy group .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity?

  • Electron-donating groups (e.g., -OCH₃): Increase electron density on the aryl ring, enhancing electrophilic substitution at the para position .
  • Electron-withdrawing groups (e.g., -NO₂): Reduce ring reactivity but stabilize intermediates via resonance .
  • Steric effects : Bulky substituents at the ortho position hinder coupling reactions, requiring tailored catalysts (e.g., Pd/C for cross-couplings) .

Data Contradiction Analysis

Q. Why do reported yields for analogous compounds vary widely (14–22.6%) in literature?

Yield discrepancies stem from:

  • Purity of starting materials : Trace moisture or impurities in reagents (e.g., 4-methoxyphenol) reduce efficiency .
  • Workup protocols : Incomplete extraction or premature crystallization leads to product loss .
  • Scale effects : Small-scale reactions (<1 mmol) often report higher yields due to easier heat/stoichiometry control .

Biological and Functional Studies

Q. What methodologies assess the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Test interactions with target enzymes (e.g., cyclooxygenase) using UV-Vis spectroscopy to monitor substrate conversion .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate antiproliferative effects .
  • Molecular docking : Computational models (AutoDock Vina) predict binding affinities to receptors like G-protein-coupled receptors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate

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